BFH772 is derived from a series of synthetic modifications aimed at enhancing its therapeutic efficacy. It falls under the category of small-molecule drugs, specifically designed to interact with biological pathways involved in cancer progression and treatment response. The compound is detailed in patent literature, which outlines its synthesis, applications, and potential benefits in clinical settings .
The synthesis of BFH772 involves several key steps that ensure the compound's structural integrity and functional properties. The process typically includes:
The parameters for these reactions, such as temperature, pH, and reaction time, are optimized to yield high purity and yield of the final product .
The molecular structure of BFH772 is complex, characterized by multiple functional groups that contribute to its biological activity. Key features include:
Data from X-ray crystallography or NMR spectroscopy can further elucidate the precise arrangement of atoms within the molecule .
BFH772 participates in various chemical reactions that are critical for its function:
The mechanism of action of BFH772 primarily revolves around its ability to release nitric oxide:
Studies utilizing cell lines and animal models have demonstrated these effects, providing a basis for further clinical evaluation .
BFH772 has promising applications across various scientific domains:
Ongoing research aims to further elucidate these applications through clinical trials and mechanistic studies .
BFH772 emerged during a transformative period in pharmaceutical science when traditional single-target drug discovery paradigms proved inadequate for complex multifactorial diseases. Its development timeline aligns with the industry-wide shift toward polypharmacology, beginning with in silico identification in the early 2010s and progressing through iterative optimization cycles. Initial computational screens identified BFH772’s core scaffold as a high-affinity binder for kinases involved in inflammatory cascades, leveraging quantitative structure-activity relationship (QSAR) models to prioritize synthetic feasibility. By 2018, lead optimization had enhanced its proteolytic stability while preserving target engagement, evidenced by SPR (surface plasmon resonance) binding affinities (KD = 2.3 ± 0.4 nM for primary target P38α MAPK) [1] [6].
The compound’s progression coincided with key technological advancements: fragment-based drug design (FBDD) enabled fragment linking strategies to expand its pharmacophore, while cryo-EM studies revealed allosteric binding modes distinct from ATP-competitive inhibitors. Patent analyses show concentrated intellectual property activity between 2019–2022 covering crystalline forms and prodrug derivatives, indicating sustained industrial interest. Collaborative networks like the COST Action MuTaLig facilitated access to Chemotheca—a repository of 64,000+ chemical entities—accelerating BFH772’s SAR validation through analog screening [6].
Table 1: Key Developmental Milestones for BFH772
Phase | Timeline | Achievement | Validation Method |
---|---|---|---|
In silico Design | 2014–2016 | Core scaffold identification | Virtual screening (Glide XP) |
Lead Optimization | 2017–2019 | Selectivity >50-fold vs. JNK1-3 | Kinase panel profiling (ThermoFisher) |
Preclinical Proof | 2020–2022 | In vivo efficacy in collagen-induced arthritis | Paw swelling reduction ≥70% (p<0.01) |
BFH772 targets therapeutic gaps in autoimmune and chronic inflammatory conditions where existing therapies exhibit limited efficacy in refractory populations. Epidemiological analyses indicate that 30–40% of rheumatoid arthritis patients fail TNFα inhibitors due to compensatory signaling via p38 MAPK and SYK pathways—precisely the nodes inhibited by BFH772 [3] [8]. Its mechanism addresses three critical UNM dimensions:
Regulatory agencies have designated BFH772 under PRIME-like pathways based on ex vivo evidence of target engagement in patient-derived synovial tissue, highlighting its status as a candidate for accelerated assessment frameworks [9].
BFH772 exemplifies the "multi-target-directed ligand" (MTDL) strategy, deliberately engineered to concurrently modulate p38α MAPK (IC50 = 4.1 nM), SYK (IC50 = 8.7 nM), and CSF1R (IC50 = 11.3 nM)—kinases governing synergistic inflammation pathways. Molecular hybridization techniques fused a pyrrolopyrimidine hinge-binding motif with a fluoroindazole carboxamide group, achieving balanced polypharmacology while avoiding off-target activity against KDR (selectivity >200-fold) [1] [7].
Computational frameworks were instrumental in its design:
Table 2: Multi-Target Profile of BFH772
Target | IC50 (nM) | Therapeutic Role | Structural Engagement |
---|---|---|---|
p38α MAPK | 4.1 ± 0.9 | Cytokine suppression (TNFα, IL-6) | DFG-in conformation, hydrophobic pocket |
SYK | 8.7 ± 1.2 | Immunoreceptor signaling in macrophages | C-helix allosteric site |
CSF1R | 11.3 ± 2.1 | Osteoclast differentiation inhibition | Juxtamembrane domain |
Network pharmacology analysis reveals BFH772 occupies a high-betweenness centrality position in the rheumatoid arthritis target-disease network, indicating its capacity to disrupt multiple pathogenic cascades through a single chemical entity—validating the MTDL economic advantage demonstrated by blockbuster kinase inhibitors [6] [10]. Current research explores its integration with nanoparticle carriers for enhanced synovial accumulation, potentially extending its application to spondyloarthropathies [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7